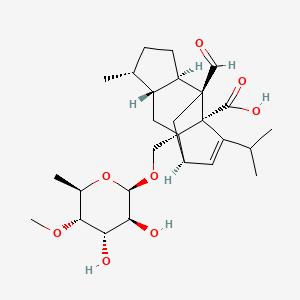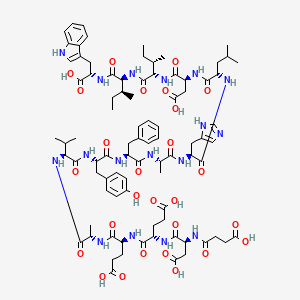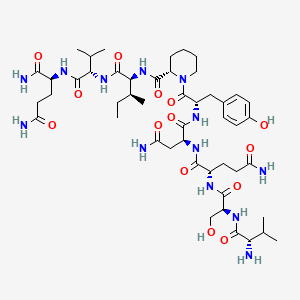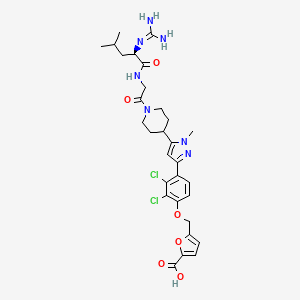
结核苷
描述
It features a unique structure where a 7-deazapurine core is linked to the ribose moiety by an N-glycosidic bond . This compound is produced by the bacterium Streptomyces tubercidicus and has been studied for its various biological activities, including antiviral, antibacterial, and antifungal properties .
科学研究应用
土霉素具有广泛的科学研究应用:
化学: 它被用作研究核苷类似物及其与酶相互作用的工具。
生物学: 土霉素用于研究核酸代谢和抑制 RNA 和 DNA 合成.
工业: 土霉素用于开发新的抗生素和抗病毒药物.
作用机制
土霉素通过掺入 DNA 和 RNA 发挥作用,从而抑制其合成。它抑制聚合酶并干扰腺苷和 AMP 的磷酸化。 这导致 DNA 复制、RNA 加工和蛋白质合成的抑制 . 土霉素还激活视黄酸诱导基因 I 和活化的 B 细胞信号通路核因子 kappa-轻链增强子,增加干扰素和促炎细胞因子的表达 .
类似化合物:
- 玩具霉素
- 杉木霉素
- 甲酰胺霉素
- 假单胞菌素
- 地衣霉素
比较: 土霉素在这些化合物中是独特的,因为它具有特定的结构和存在 7-脱氮嘌呤核心。 虽然玩具霉素和杉木霉素具有相似的生物活性,但土霉素掺入核酸并抑制其代谢的能力使其与众不同 . 甲酰胺霉素,以其碱基与糖的非凡 C-C 连接,以及假单胞菌素,以其结合的特异性而闻名,也突出了结构修饰的多样性,这些修饰可以导致生物活性的重大变化 .
总之,土霉素是一种用途广泛的化合物,在科学研究的各个领域都具有巨大的潜力。其独特的结构和广泛的生物活性使其成为研究核苷类似物和开发新的治疗剂的宝贵工具。
生化分析
Biochemical Properties
Tubercidin plays a crucial role in biochemical reactions due to its structural resemblance to adenosine. It is susceptible to phosphorylation by adenosine kinase, resulting in mono-, di-, and tri-phosphorylated forms . This phosphorylation allows tubercidin to act as a powerful inhibitor of RNA and DNA polymerase, thereby interfering with the synthesis of these nucleic acids . Tubercidin interacts with various enzymes, including adenosine kinase and RNA polymerase, inhibiting their activity and disrupting normal cellular processes .
Cellular Effects
Tubercidin exerts significant effects on various cell types and cellular processes. It has been shown to inhibit the growth of several microorganisms, including Mycobacterium tuberculosis, and is cytotoxic to vertebrate cell lines . Tubercidin disrupts RNA metabolism by inhibiting crucial steps such as RNA export, splicing, and localization . It also affects cell signaling pathways, gene expression, and cellular metabolism by interfering with the normal function of RNA and DNA polymerase .
Molecular Mechanism
At the molecular level, tubercidin exerts its effects by incorporating into RNA and DNA, thereby inhibiting their metabolism . It binds to RNA and DNA polymerase, preventing the elongation of nucleic acid chains . Tubercidin also inhibits the expression of viral non-structural proteins, blocking viral RNA synthesis and replication . Additionally, it activates the retinoic acid-inducible gene I and nuclear factor kappa-light-chain-enhancer of activated B cell signaling pathways, increasing the expression of interferons and proinflammatory cytokines .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of tubercidin change over time. Tubercidin is stable under normal conditions but can degrade over extended periods . Long-term exposure to tubercidin has been shown to inhibit cellular function by disrupting RNA metabolism and gene expression . In vitro studies have demonstrated that tubercidin effectively inhibits viral replication at various stages of the viral life cycle .
Dosage Effects in Animal Models
The effects of tubercidin vary with different dosages in animal models. At low doses, tubercidin exhibits potent antiviral and antitumor activity . At high doses, it can cause toxic effects, including weight loss and other adverse reactions . Studies have shown that tubercidin can effectively treat diseases such as African trypanosomiasis and leishmaniasis at low doses .
Metabolic Pathways
Tubercidin is involved in several metabolic pathways. It is phosphorylated by adenosine kinase to form mono-, di-, and tri-phosphorylated derivatives . These phosphorylated forms inhibit RNA and DNA polymerase, disrupting nucleic acid synthesis . Tubercidin also interacts with enzymes such as phosphoribosylpyrophosphate and 7-carboxy-7-deazaguanine, which are involved in its biosynthesis .
Transport and Distribution
Tubercidin is transported and distributed within cells and tissues through various mechanisms. It can diffuse across cell membranes and is actively transported by nucleoside transporters . Tubercidin accumulates in the nucleus and cytoplasm, where it exerts its inhibitory effects on RNA metabolism . It also interacts with binding proteins and transporters that facilitate its localization within specific cellular compartments .
Subcellular Localization
Tubercidin primarily localizes to the nucleus and cytoplasm of cells . It disrupts the normal localization of RNA-binding proteins and mRNAs, leading to the formation of stress granules and inhibition of RNA export . Tubercidin also affects the localization of nuclear speckle proteins, disrupting their normal function and assembly . These effects on subcellular localization contribute to the overall inhibitory effects of tubercidin on cellular processes.
准备方法
合成路线和反应条件: 土霉素的生物合成涉及几个关键酶。TubE 利用磷酸核糖焦磷酸和 7-羧基-7-脱氮鸟嘌呤构建脱氮嘌呤核苷支架。 TubD 作为 NADPH 依赖性还原酶,催化不可逆的还原脱氨,而 TubG 作为 Nudix 水解酶,更喜欢 Co2+ 以获得最大活性 .
工业生产方法: 土霉素的工业生产通常涉及使用链霉菌属的细菌发酵过程。 然后对发酵液进行提取和纯化过程以分离纯形式的土霉素 .
化学反应分析
反应类型: 土霉素会发生各种化学反应,包括:
氧化: 土霉素可以被氧化形成不同的衍生物。
还原: 该化合物可以在特定条件下被还原。
取代: 土霉素可以发生取代反应,特别是在核糖部分。
常用试剂和条件:
氧化: 常用的氧化剂包括过氧化氢和高锰酸钾。
还原: 通常使用硼氢化钠等还原剂。
取代: 取代反应可能涉及卤素或亲核试剂等试剂,在受控条件下进行。
相似化合物的比较
- Toyocamycin
- Sangivamycin
- Formycin
- Psicofuranine
- Decoyinine
Comparison: Tubercidin is unique among these compounds due to its specific structure and the presence of a 7-deazapurine core. While toyocamycin and sangivamycin share similar biological activities, tubercidin’s ability to incorporate into nucleic acids and inhibit their metabolism sets it apart . Formycin, with its unusual C-C linkage of the base to the sugar, and psicofuranine, known for its specificity in binding, also highlight the diverse structural modifications that can lead to significant changes in biological activity .
属性
IUPAC Name |
(2R,3R,4S,5R)-2-(4-aminopyrrolo[2,3-d]pyrimidin-7-yl)-5-(hydroxymethyl)oxolane-3,4-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4O4/c12-9-5-1-2-15(10(5)14-4-13-9)11-8(18)7(17)6(3-16)19-11/h1-2,4,6-8,11,16-18H,3H2,(H2,12,13,14)/t6-,7-,8-,11-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDZZVAMISRMYHH-KCGFPETGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C2=NC=NC(=C21)N)C3C(C(C(O3)CO)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CN(C2=NC=NC(=C21)N)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701018946 | |
| Record name | Tubercidin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701018946 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
69-33-0 | |
| Record name | Tubercidin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=69-33-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tubercidin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000069330 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tubercidin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB03172 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Tubercidin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701018946 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-β-CD-ribofuranosyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.640 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TUBERCIDIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M351LCX45Y | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















